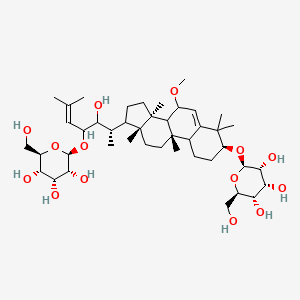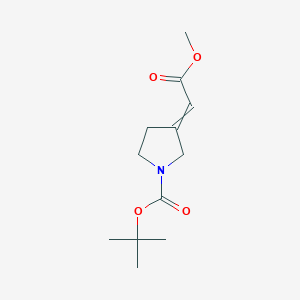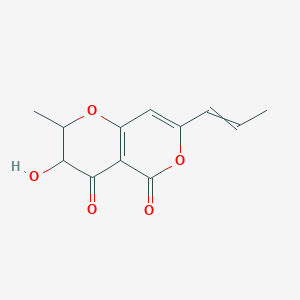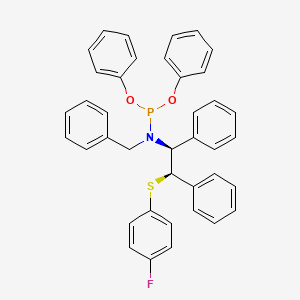
Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of a phosphoramidite group, a fluorophenyl thioether, and multiple phenyl rings. These structural elements contribute to its reactivity and functionality in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the phosphoramidite group, the introduction of the fluorophenyl thioether, and the assembly of the diphenylethyl backbone. Common reagents used in these steps include phosphorus trichloride, benzyl alcohol, and 4-fluorothiophenol. The reactions are usually carried out under controlled conditions, such as inert atmosphere and specific temperature ranges, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoramidite group to phosphine or phosphine oxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phosphorus or aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphoramidite group typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings or phosphorus atom.
Scientific Research Applications
Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds and the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite involves its ability to interact with various molecular targets and pathways. The phosphoramidite group can act as a nucleophile or electrophile, depending on the reaction conditions, allowing it to participate in a wide range of chemical transformations. The fluorophenyl thioether and diphenylethyl moieties contribute to the compound’s stability and reactivity, enabling it to form stable complexes with proteins, enzymes, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Diphenyl benzyl((1S,2R)-2-((4-chlorophenyl)thio)-1,2-diphenylethyl)phosphoramidite: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Diphenyl benzyl((1S,2R)-2-((4-methylphenyl)thio)-1,2-diphenylethyl)phosphoramidite: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Diphenyl benzyl((1S,2R)-2-((4-nitrophenyl)thio)-1,2-diphenylethyl)phosphoramidite: Similar structure but with a nitrophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl thioether in Diphenyl benzyl((1S,2R)-2-((4-fluorophenyl)thio)-1,2-diphenylethyl)phosphoramidite imparts unique electronic and steric properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, stability, and interactions with other molecules, providing advantages in specific applications, such as increased binding affinity in biochemical assays or enhanced catalytic activity in organic synthesis.
Properties
Molecular Formula |
C39H33FNO2PS |
|---|---|
Molecular Weight |
629.7 g/mol |
IUPAC Name |
(1S,2R)-N-benzyl-N-diphenoxyphosphanyl-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethanamine |
InChI |
InChI=1S/C39H33FNO2PS/c40-34-26-28-37(29-27-34)45-39(33-20-10-3-11-21-33)38(32-18-8-2-9-19-32)41(30-31-16-6-1-7-17-31)44(42-35-22-12-4-13-23-35)43-36-24-14-5-15-25-36/h1-29,38-39H,30H2/t38-,39+/m0/s1 |
InChI Key |
ZJCCMKZNXWXLNX-ZESVVUHVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)F)P(OC5=CC=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


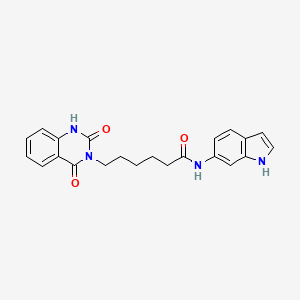
![1-(4-Tert-butylphenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087740.png)
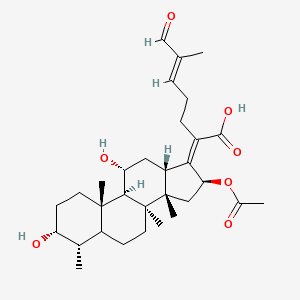
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087753.png)
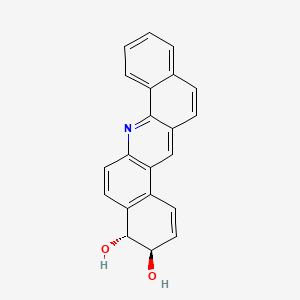

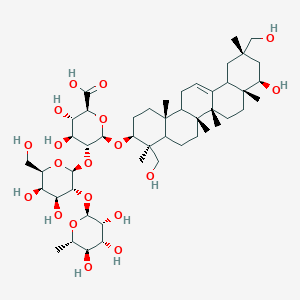
![1,1-Dimethylethyl N-[3-[(4-amino-2-fluorobenzoyl)amino]propyl]carbamate](/img/structure/B14087768.png)
![9-benzyl-3-(2,4-dichlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14087776.png)
![1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087777.png)

